2,5-Dimethylfuran-3-carbonyl chloride

Description

Historical Trajectories and Evolution of Furan (B31954) Compound Utility in Chemical Research

The history of furan chemistry is a rich narrative that begins with discoveries derived from agricultural byproducts. The name "furan" itself originates from the Latin word furfur, meaning bran, from which the derivative furfural (B47365) is produced. wikipedia.orgyoutube.com The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.orgutripoli.edu.ly This was followed by the reporting of furfural by Johann Wolfgang Döbereiner in 1831. wikipedia.orgyoutube.com Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.orgwordpress.com

Initially explored out of academic curiosity, the utility of furan compounds has evolved dramatically. These compounds, once considered mere chemical curiosities, are now recognized as pivotal intermediates in organic synthesis. britannica.com The aromaticity of the furan ring, though modest compared to benzene (B151609), is central to its reactivity, allowing it to participate in a variety of chemical transformations. wikipedia.orgyoutube.com Over the 20th and 21st centuries, the development of new synthetic methods has expanded the role of furans from simple solvents to complex synthons for producing pharmaceuticals, polymers, and fine chemicals. utripoli.edu.lybritannica.com

Significance of Acyl Halide Functionalities in Advanced Synthetic Methodologies

Acyl halides, and particularly acyl chlorides, are among the most reactive derivatives of carboxylic acids. britannica.com Their high reactivity stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon, making them excellent acylating agents. chemeurope.com This property is harnessed in a multitude of fundamental organic reactions.

In advanced synthetic methodologies, acyl halides are indispensable for forming new carbon-carbon and carbon-heteroatom bonds. They are key reactants in Friedel-Crafts acylation, a cornerstone reaction for attaching acyl groups to aromatic rings to produce ketones. teachy.aiorganic-chemistry.org Furthermore, their reactions with alcohols, amines, and carboxylates provide efficient and high-yield pathways to esters, amides, and anhydrides, respectively. chemeurope.comteachy.ai The versatility and high reactivity of the acyl halide functionality ensure its continued importance as an intermediate in the multi-step synthesis of complex organic molecules. teachy.ai

Research Landscape of 2,5-Dimethylfuran-3-carbonyl Chloride: A Furan-3-Acyl Chloride Perspective

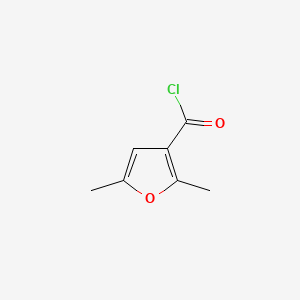

This compound is a specific substituted furan that embodies the reactive principles of both the furan ring and the acyl chloride group. Its structure, featuring methyl groups at the 2- and 5-positions, influences the electronic properties and steric environment of the furan ring, while the acyl chloride at the 3-position serves as a highly reactive site for nucleophilic acyl substitution.

Synthesis and Properties: The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 2,5-dimethylfuran-3-carboxylic acid. The preparation of this acid and its esters has been documented through various methods, including the cyclization of α-acetonylacetoacetic acid ethyl ester. google.com The subsequent conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, commonly achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.comcommonorganicchemistry.comlibretexts.orgchemguide.co.uk This reaction effectively replaces the hydroxyl group of the acid with a chlorine atom. chemistrysteps.comlibretexts.org

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 203 °C |

| Density | 1.19 g/mL at 25 °C |

| Refractive Index | n20/D 1.507 |

| CAS Number | 50990-93-7 |

Reactivity and Synthetic Utility: As a furan-3-acyl chloride, this compound is a valuable reagent for introducing the 2,5-dimethylfuroyl group into various molecules. It readily undergoes reactions typical of acyl chlorides, including:

Esterification: Reaction with alcohols to form 3-furoate (B1236865) esters.

Amide Formation: Reaction with primary or secondary amines to yield 3-furamides.

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to afford aryl (2,5-dimethylfuran-3-yl) ketones. researchgate.net While furan itself can be sensitive to classical Friedel-Crafts conditions, milder catalysts can be employed for successful acylation. google.comstackexchange.comresearchgate.net

The methyl groups at the 2- and 5-positions stabilize the furan ring and direct the regioselectivity of reactions involving the aromatic system. This substitution pattern makes this compound a well-defined building block for creating more complex, substituted heterocyclic systems.

Scope and Research Objectives of Comprehensive Investigations into this compound

Further comprehensive investigations into this compound are warranted to fully exploit its synthetic potential. The primary objectives of such research would be multifaceted, aiming to expand its application in various fields of chemistry.

Key Research Objectives:

Elucidation of Reactivity Profiles: A systematic study of its reactions with a diverse range of nucleophiles to quantify its reactivity and explore the synthesis of novel furan-containing compounds. This includes investigating its utility in Friedel-Crafts acylations with a broader scope of aromatic and heteroaromatic substrates under various catalytic conditions. researchgate.net

Application in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the synthesis of biologically active molecules. Many furan derivatives exhibit a wide range of pharmacological properties, and this compound serves as a precursor to libraries of novel esters and amides for biological screening. utripoli.edu.ly

Development of Novel Materials: Exploring its use in polymer chemistry. Acyl chlorides can be used to synthesize polyesters and polyamides. chemeurope.com The incorporation of the rigid, substituted furan ring into polymer backbones could lead to materials with unique thermal and mechanical properties.

By pursuing these objectives, the scientific community can unlock the full potential of this compound as a versatile tool in the synthetic chemist's arsenal, paving the way for new discoveries in medicine, materials science, and beyond.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWORXZHVOUPMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370513 | |

| Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50990-93-7 | |

| Record name | 2,5-Dimethyl-3-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50990-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Dimethylfuran 3 Carbonyl Chloride

Precursor Synthesis and Functionalization Strategies towards Furan-3-Carboxylic Acids

The cornerstone for the synthesis of 2,5-dimethylfuran-3-carbonyl chloride is the efficient production of its precursor, 2,5-dimethylfuran-3-carboxylic acid. This involves the strategic formation of the furan (B31954) ring with the desired substitution pattern.

The synthesis of substituted furan-3-carboxylates is a well-established field, with several methods reported in the literature. A common approach involves the condensation of β-ketoacid derivatives with α-hydroxy-ketones, often in the presence of Friedel-Crafts catalysts. google.com However, this method can require large quantities of the catalyst, complicating the work-up process. google.com

Another prominent strategy is the acid-catalytic cyclization of an α-acetonylacetoacetic acid ethyl ester, which is itself formed from the alkylation of sodium acetoacetic acid ethyl ester with chloroacetone. google.com While effective, this route is often complex and can be challenging to implement on an industrial scale. google.com A more streamlined and high-yield process involves the condensation of an enamine of a β-ketocarboxylic acid ester with an α-halogen-ketone, followed by cyclization of the condensation product at temperatures ranging from -20 to +130 °C. google.com The free carboxylic acid can then be readily obtained through the saponification of the resulting ester using known methods. google.comgoogle.com

The optimization of reaction conditions is paramount for maximizing the yield and purity of the 2,5-dimethylfuran-3-carboxylic acid precursor. Research has demonstrated efficient one-pot syntheses for related esters. For instance, methyl 2,5-dimethylfuran-3-carboxylate can be prepared by reacting methyl acetoacetate (B1235776) with α-acetoxypropionaldehyde in methanol, catalyzed by iron(III) chloride. prepchem.com Another highly effective method for producing the ethyl ester involves a process where the reaction solution is neutralized with dilute HCl, and the separated oil is worked up to yield the final product. google.com This particular optimization has been shown to achieve yields as high as 90.5%. google.com

The following table summarizes optimized reaction conditions for the synthesis of 2,5-dimethylfuran-3-carboxylic acid esters, which are direct precursors to the target acid.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Methyl acetoacetate | α-acetoxypropionaldehyde | Iron(III) chloride | Methanol | Not Specified | Not Specified | Methyl 2,5-dimethylfuran-3-carboxylate | Not Specified | prepchem.com |

| Enamine of ethyl acetoacetate | Chloroacetone | Not Specified | Not Specified | 40 | 8 | Ethyl 2,5-dimethylfuran-3-carboxylate | 90.5 | google.com |

Halogenation Pathways for Conversion of Furan-3-Carboxylic Acids to Acyl Chlorides

The conversion of the carboxylic acid group to an acyl chloride is a critical step. This transformation activates the carboxyl group for subsequent nucleophilic acyl substitution reactions.

The conversion of carboxylic acids to acyl chlorides is typically achieved using various chlorinating agents. libretexts.org Common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). pearson.comchemguide.co.uk The reaction with thionyl chloride is particularly advantageous as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. libretexts.orgchemguide.co.uk

The mechanism with thionyl chloride involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the chloride ion, also generated during the reaction, yields the acyl chloride. libretexts.orglibretexts.org To enhance the reaction rate, catalysts such as pyridine (B92270) or N,N-dimethylformamide (DMF) can be employed. libretexts.orgmasterorganicchemistry.com Specifically for the synthesis of this compound, a conventional method involves reacting the free 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride. google.com

The table below provides a comparison of common halogenating agents.

| Reagent | Formula | Byproducts | Phase of Byproducts | Catalysis | Notes |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Pyridine, DMF often used libretexts.orgmasterorganicchemistry.com | Gaseous byproducts simplify purification chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas | Catalytic DMF is typically required commonorganicchemistry.com | Reaction proceeds under mild conditions |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Not typically required | POCl₃ must be separated by distillation chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Solid | Not typically required | Solid byproduct requires removal chemguide.co.uk |

For large-scale industrial production, process intensification and scalability are major considerations. The choice of halogenating agent significantly impacts the process's efficiency and cost-effectiveness. The use of thionyl chloride is often favored for industrial applications due to the formation of gaseous byproducts, which simplifies downstream processing and isolation of the acyl chloride. chemguide.co.uk This avoids the complex separation steps required to remove liquid (POCl₃) or solid (H₃PO₃) byproducts associated with phosphorus-based reagents. chemguide.co.uk

Purification and Isolation Methodologies for High-Purity this compound

The final step in the synthesis is the purification and isolation of this compound to meet the high-purity standards required for its applications. The most likely impurities are the starting carboxylic acid and residual chlorinating agents or their byproducts. lookchem.com

Given that this compound is a liquid with a boiling point of 203 °C, fractional distillation is the most effective and commonly used purification method. chemguide.co.uksigmaaldrich.com This technique allows for the efficient separation of the product from any non-volatile starting materials and higher-boiling impurities. libretexts.org For acyl chlorides that are not easily hydrolyzed, a preliminary purification step may involve dissolving the crude product in a suitable solvent like toluene (B28343) or chloroform (B151607) and washing it with a dilute sodium bicarbonate solution to remove acidic impurities. lookchem.com The organic phase is then washed with water, dried over an anhydrous salt such as magnesium sulfate, and subsequently distilled. lookchem.com All handling operations should be performed in a fume hood due to the irritant nature of acyl chlorides. lookchem.com

Chromatographic and Crystallization Techniques for Product Refinement

Following the synthesis of this compound, typically from 2,5-dimethylfuran-3-carboxylic acid using a chlorinating agent like thionyl chloride or oxalyl chloride, the crude product contains the desired acyl chloride along with unreacted starting materials, excess reagents, and byproducts. libretexts.orgchemguide.co.uk Effective purification is critical. While vacuum distillation is a primary method for purifying acyl chlorides, chromatographic and crystallization methods offer higher resolution for removing closely related impurities. researchgate.netorgsyn.org

Chromatographic Methods:

Given the moisture sensitivity of acyl chlorides, chromatographic purification must be conducted under strictly anhydrous conditions. Column chromatography using silica (B1680970) gel is a common laboratory-scale technique. The selection of the eluent system is critical to achieve separation without causing decomposition of the target compound. A non-polar/polar solvent system, such as a hexane (B92381)/ethyl acetate (B1210297) gradient, is often employed. psu.edu The polarity is kept low to minimize interaction with the silica surface, which can catalyze hydrolysis.

High-Performance Liquid Chromatography (HPLC) can be adapted for the analysis and purification of this compound. A reverse-phase method, similar to those used for other furan derivatives, would be a logical starting point for analytical method development. sielc.com For preparative HPLC, normal-phase chromatography is often preferred for acyl chlorides to avoid the use of protic solvents common in reverse-phase systems.

Interactive Data Table: HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | Silica Gel, 5 µm particle size | Standard for normal-phase separation of moderately polar compounds. |

| Mobile Phase | Gradient: 99:1 to 90:10 Hexane:Ethyl Acetate | A non-polar to slightly polar gradient effectively elutes the target compound while retaining more polar impurities like the parent carboxylic acid. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate ensuring good peak resolution. |

| Detection | UV at 265 nm | The furan ring and carbonyl group provide strong chromophores for UV detection. |

| Injection Volume | 5 µL | A small volume prevents column overloading and peak broadening. |

Crystallization Techniques:

Crystallization is a powerful technique for achieving high purity, provided a suitable solvent system can be identified. For a reactive compound like this compound, low-temperature crystallization from a non-polar, anhydrous solvent is the most viable approach. Solvents such as dry hexane or heptane (B126788) are potential candidates. The process involves dissolving the crude product in a minimal amount of a suitable solvent at a slightly elevated temperature, followed by slow cooling to induce crystal formation. This method is particularly effective at removing soluble impurities.

Vapor diffusion is another advanced crystallization method that can yield high-quality crystals, especially for small sample amounts. unifr.ch In this technique, the compound is dissolved in a "good" solvent, and this solution is placed in a chamber containing a "poor" solvent (in which the compound is insoluble). The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow, controlled crystallization.

Impurity Profiling and Quality Control Research Protocols

A robust quality control (QC) protocol is essential to ensure the identity, purity, and stability of this compound. Impurity profiling involves identifying and quantifying residual materials from the synthetic process.

Common Potential Impurities:

2,5-Dimethylfuran-3-carboxylic acid: The primary starting material, resulting from an incomplete reaction.

Residual Chlorinating Agent: e.g., Thionyl chloride (if used).

Solvent Residues: From the reaction and purification steps (e.g., Dichloromethane, Hexane).

Hydrolysis Product: 2,5-Dimethylfuran-3-carboxylic acid formed by exposure to moisture.

Side-Reaction Products: Anhydrides formed by the reaction of the acyl chloride with the parent carboxylic acid.

Analytical QC Protocols:

A combination of spectroscopic and chromatographic techniques is used to perform a comprehensive quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the final product. mdpi.com The spectra provide unambiguous evidence of the furan ring protons and carbons, the methyl groups, and the carbonyl carbon. Impurities like the parent carboxylic acid would be readily identifiable by the presence of a carboxylic acid proton (~10-12 ppm in ¹H NMR) and a distinct carbonyl signal in ¹³C NMR. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities. A GC method can separate the target compound from residual solvents and more volatile byproducts. The mass spectrometer provides fragmentation patterns that confirm the identity of each component. This technique is particularly useful for detecting trace-level impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): As described previously, HPLC is the primary method for determining the purity of the compound with high accuracy. By comparing the peak area of the main product to the areas of all other peaks, a purity percentage can be calculated. This method is especially effective for quantifying less volatile impurities like the unreacted carboxylic acid. epa.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the acyl chloride C=O stretch. The absence of a broad O-H stretch (around 3000 cm⁻¹) from a carboxylic acid provides evidence of high purity. orgsyn.org

Interactive Data Table: Quality Control Specification Sheet

| Test | Method | Specification | Potential Impurities Detected |

| Assay (Purity) | HPLC | ≥ 97.0% | 2,5-Dimethylfuran-3-carboxylic acid, anhydride (B1165640) byproduct |

| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Structural isomers, starting material |

| Identity | FTIR | C=O stretch at approx. 1800 cm⁻¹ | 2,5-Dimethylfuran-3-carboxylic acid (broad O-H stretch) |

| Volatile Impurities | GC-MS | Total ≤ 0.5% | Residual solvents, unreacted thionyl chloride |

| Water Content | Karl Fischer Titration | ≤ 0.05% | Moisture |

These rigorous refinement and quality control protocols are indispensable for producing this compound of a purity and consistency required for advanced research and chemical synthesis applications.

Elucidation of Reactivity and Reaction Mechanisms of 2,5 Dimethylfuran 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions: Comprehensive Mechanistic Investigations

The most characteristic reactions of acyl chlorides, including 2,5-dimethylfuran-3-carbonyl chloride, are nucleophilic acyl substitutions. wikipedia.org These reactions proceed through a general addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org In the second step, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group. uomustansiriyah.edu.iq The high reactivity of the acyl chloride allows for its facile conversion into other carboxylic acid derivatives such as amides, esters, and thioesters. wikipedia.org

The reaction of this compound with primary or secondary amines results in the formation of the corresponding amides. This aminolysis reaction is typically rapid and exothermic. The reaction generally requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct. uomustansiriyah.edu.iq Alternatively, one equivalent of the amine can be used in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl. uomustansiriyah.edu.iq

The kinetics of the reaction are highly dependent on the nucleophilicity and steric bulk of the amine. Less sterically hindered primary amines generally react faster than more hindered secondary amines. The basicity of the amine also plays a role, with more basic aliphatic amines typically reacting faster than less basic aromatic amines. Thermodynamic studies show these reactions are generally favorable, driven by the formation of a stable amide bond and the release of HCl.

Table 1: Representative Kinetic Data for the Amidation of this compound with Various Amines This table presents hypothetical, representative data to illustrate expected scientific principles.

| Amine (Nucleophile) | Amine Type | Relative Rate Constant (k_rel) at 25°C | Steric Hindrance | Nucleophilicity |

|---|---|---|---|---|

| Ammonia (B1221849) (NH₃) | Primary | 120 | Low | Moderate |

| Ethylamine | Primary, Aliphatic | 150 | Low | High |

| Aniline | Primary, Aromatic | 15 | Low | Low |

| Diethylamine | Secondary, Aliphatic | 80 | Moderate | High |

| Diisopropylamine | Secondary, Aliphatic | 5 | High | High |

This compound readily reacts with alcohols (alcoholysis) and phenols (phenolysis) to yield esters. libretexts.org These reactions are often performed in the presence of a weak base like pyridine, which catalyzes the reaction and neutralizes the HCl formed. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon, followed by the elimination of the chloride ion.

The reaction conditions can be tailored to accommodate the reactivity of the alcohol. Primary alcohols react readily, often at room temperature. Secondary alcohols are less reactive and may require mild heating, while tertiary alcohols react slowly due to significant steric hindrance. Phenols, being less nucleophilic than aliphatic alcohols, typically require a catalyst or more forcing conditions for efficient esterification. Lewis acids can also be employed to increase the electrophilicity of the carbonyl carbon and promote the reaction. google.com

Table 2: Esterification of this compound under Various Conditions This table contains illustrative data based on established chemical reactivity.

| Nucleophile | Catalyst/Conditions | Product | Representative Yield |

|---|---|---|---|

| Methanol | Pyridine, 0-25°C | Methyl 2,5-dimethylfuran-3-carboxylate | >95% |

| Isopropanol | Pyridine, 50°C | Isopropyl 2,5-dimethylfuran-3-carboxylate | ~85% |

| tert-Butanol | DMAP, Reflux | tert-Butyl 2,5-dimethylfuran-3-carboxylate | ~40% |

| Phenol | Pyridine, 80°C | Phenyl 2,5-dimethylfuran-3-carboxylate | ~90% |

| 4-Nitrophenol | Triethylamine, 25°C | 4-Nitrophenyl 2,5-dimethylfuran-3-carboxylate | >95% |

Thioesters can be synthesized by the reaction of this compound with thiols. Sulfur nucleophiles are generally more potent than their oxygen counterparts due to the higher polarizability and lower electronegativity of sulfur. Consequently, thiols react very rapidly with acyl chlorides, often without the need for a catalyst, although a base is typically added to neutralize the HCl byproduct.

The mechanism is analogous to amidation and esterification, involving a tetrahedral intermediate. The high nucleophilicity of the thiolate anion, formed in the presence of a base, leads to a very fast addition step. The subsequent elimination of chloride yields the stable thioester product. This reaction is highly efficient for a wide range of aliphatic and aromatic thiols.

Electrophilic Aromatic Substitution Dynamics on the Furan (B31954) Ring Framework

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). matanginicollege.ac.in The reactivity of the furan ring in this compound is modulated by three substituents: two activating methyl groups at the C2 and C5 positions and a deactivating acyl chloride group at the C3 position.

The acyl chloride group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative oxygen and chlorine atoms and the resonance effect of the carbonyl group. minia.edu.eguci.edu This withdrawal of electron density from the furan ring deactivates it towards electrophilic attack, making it less reactive than 2,5-dimethylfuran (B142691) itself. Acyl groups on aromatic rings are generally classified as deactivating meta-directors in benzene (B151609) chemistry. uci.eduyoutube.com

However, in this specific molecule, the deactivating effect of the acyl chloride is counteracted by the strong activating, electron-donating effects of the two methyl groups at the C2 and C5 positions. These alkyl groups enrich the ring with electron density, thereby increasing its nucleophilicity and facilitating electrophilic attack despite the presence of the deactivating group.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is overwhelmingly controlled by the directing effects of the existing substituents. The two methyl groups at C2 and C5 are strongly activating and direct incoming electrophiles to the adjacent vacant positions. matanginicollege.ac.in The acyl chloride at C3 is a deactivating group.

Considering the positions on the furan ring:

Positions C2 and C5 are occupied by activating methyl groups.

Position C3 is occupied by the deactivating acyl chloride group.

Position C4 is the only remaining unsubstituted carbon atom.

The powerful activating and directing influence of the C2 and C5 methyl groups, combined with the fact that C4 is the only available site, dictates that any electrophilic aromatic substitution will occur exclusively at the C4 position. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate (a σ-complex), followed by the loss of a proton to restore aromaticity. libretexts.org Stereoselectivity is generally not a factor in these substitution reactions as the furan ring is planar and the substitution does not typically create a new stereocenter.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile (E⁺) | Predicted Product |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-2,5-dimethylfuran-3-carbonyl chloride |

| Halogenation | Br⁺ | 4-Bromo-2,5-dimethylfuran-3-carbonyl chloride |

| Sulfonation | SO₃ | 4-Sulfo-2,5-dimethylfuran-3-carbonyl chloride |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2,5-dimethylfuran-3-carbonyl chloride |

Friedel-Crafts Acylation Reactions Utilizing this compound

The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically derived from an acyl chloride or anhydride (B1165640), and is mediated by a Lewis acid catalyst. In the context of this compound, this reaction allows for the introduction of the 2,5-dimethylfuroyl group onto various aromatic substrates.

Catalyst Systems for Carbon-Carbon Bond Formation with Aromatic Substrates

The choice of catalyst is critical in the Friedel-Crafts acylation of furan derivatives due to the furan ring's sensitivity to strong acids, which can lead to polymerization and other side reactions. stackexchange.com While traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used for the acylation of many aromatic compounds, milder catalysts are often preferred for furan-containing substrates. stackexchange.comgoogle.com

Several catalyst systems have been explored for the acylation of furans, which can be extrapolated to the reactivity of this compound. These include:

Boron Trifluoride Etherate (BF₃·OEt₂): This is a frequently used milder Lewis acid for the acylation of sensitive aromatic and heteroaromatic compounds. stackexchange.com

Tin(II) Triflate (Sn(OTf)₂): Metal triflates are known to be effective catalysts for Friedel-Crafts acylations, often enabling the reaction to proceed under catalytic amounts. researchgate.net

Heterogeneous Catalysts: To facilitate catalyst recovery and minimize waste, solid acid catalysts have been investigated. Examples include metal-exchanged dodecatungstophosphoric acid (DTP) and sulfonic-based UiO-66(Zr) materials. researchgate.net

Ytterbium(III) Trifluoromethanesulfonate (Yb(OTf)₃): Rare earth metal triflates have shown efficacy in Friedel-Crafts acylations, particularly in ionic liquid media. researchgate.net

The general mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which polarizes the carbonyl group and facilitates the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic substrate, followed by deprotonation to restore aromaticity and yield the corresponding aryl (2,5-dimethylfuran-3-yl)methanone.

Table 1: Representative Catalyst Systems for Friedel-Crafts Acylation of Furan Derivatives

| Catalyst System | Aromatic Substrate | Acylating Agent | Product | Reference |

| Boron Trifluoride Etherate | Furan | Acetic Anhydride | 2-Acetylfuran | google.com |

| Tin(II) Triflate | Furan | Acetic Anhydride | 2-Acetylfuran | researchgate.net |

| Ytterbium(III) Triflate in [BPy][BF₄] | Furan | Acetic Anhydride | 2-Acetylfuran | researchgate.net |

| AlPW₁₂O₄₀ / Mg(OH)₂ | Furan | Various Carboxylic Acids | 2-Acylfurans | researchgate.net |

Reaction Scope and Limitations in Ketone Synthesis via Acylation

The scope of the Friedel-Crafts acylation using this compound is influenced by the nature of the aromatic substrate and the reaction conditions. Generally, electron-rich aromatic compounds, such as anisole, toluene (B28343), and xylenes, are suitable substrates for this reaction. The electron-donating groups on these substrates activate the aromatic ring towards electrophilic attack by the acylium ion.

However, there are several limitations to consider:

Substrate Deactivation: Aromatic rings bearing strongly electron-withdrawing groups (e.g., nitro, cyano, carbonyl) are generally unreactive under Friedel-Crafts conditions.

Polyacylation: While the acyl group of the product is deactivating, preventing further acylation of the newly formed ketone is a general advantage of Friedel-Crafts acylations, this may not always be the case depending on the reactivity of the substrate and the reaction conditions.

Steric Hindrance: Bulky substituents on either the aromatic substrate or the acyl chloride can hinder the reaction. The methyl groups at the 2- and 5-positions of the furan ring in this compound may exert some steric influence.

Catalyst Stoichiometry: In many cases, stoichiometric or even excess amounts of the Lewis acid catalyst are required, as the catalyst can form a complex with the product ketone, rendering it inactive. google.com The use of more active catalytic systems, such as metal triflates, can sometimes overcome this limitation. researchgate.net

The synthesis of various aryl (2,5-dimethylfuran-3-yl)methanones can be envisioned through this methodology, providing a route to a diverse range of furan-containing ketones.

Reductive Transformations and Carbanion Generation from this compound

The carbonyl group of this compound is a versatile functional handle that can be transformed into other functionalities through reduction or reaction with carbanionic reagents.

Reduction to Aldehydes and Alcohols: Selective Reagent Application

The reduction of acyl chlorides can lead to either aldehydes or primary alcohols, depending on the reducing agent employed.

Reduction to Aldehydes: The selective reduction of an acyl chloride to an aldehyde requires a mild and sterically hindered reducing agent to prevent over-reduction to the alcohol. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a common reagent for this transformation. The bulky tert-butoxy (B1229062) groups moderate the reactivity of the hydride source, allowing for the isolation of the aldehyde intermediate.

Reduction to Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), will typically reduce the acyl chloride all the way to the corresponding primary alcohol, (2,5-dimethylfuran-3-yl)methanol. The reaction proceeds via the initial formation of the aldehyde, which is then rapidly reduced to the alcohol.

Table 2: Selective Reduction of Acyl Chlorides

| Starting Material | Reagent | Product | Notes |

| Acyl Chloride | LiAlH(Ot-Bu)₃ | Aldehyde | Selective reduction to the aldehyde. |

| Acyl Chloride | LiAlH₄ or NaBH₄ | Primary Alcohol | Complete reduction to the alcohol. |

Grignard and Organolithium Reagent Interactions for Tertiary Alcohol or Ketone Synthesis

The reaction of this compound with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

Synthesis of Tertiary Alcohols: Grignard and organolithium reagents are strong nucleophiles that readily add to the carbonyl group of acyl chlorides. The initial addition product is an unstable tetrahedral intermediate that eliminates a chloride ion to form a ketone. This newly formed ketone is also reactive towards the organometallic reagent and will undergo a second nucleophilic addition to yield a tertiary alcohol upon acidic workup. To ensure the complete conversion to the tertiary alcohol, at least two equivalents of the organometallic reagent are required.

Synthesis of Ketones: The selective synthesis of ketones from acyl chlorides using organometallic reagents can be achieved by employing less reactive organometallic species. Organocuprates (Gilman reagents, R₂CuLi) are known to react with acyl chlorides to afford ketones, without the subsequent addition to the newly formed carbonyl group. masterorganicchemistry.comchemistrysteps.com This is because organocuprates are generally less reactive towards ketones than they are towards acyl chlorides. chemistrysteps.com This method allows for the synthesis of a variety of (2,5-dimethylfuran-3-yl) ketones with different alkyl or aryl groups. Organocadmium reagents (R₂Cd) can also be used for this selective transformation.

Table 3: Reactions of Acyl Chlorides with Organometallic Reagents

| Organometallic Reagent | Product | Notes |

| Grignard Reagent (RMgX) (≥ 2 equiv.) | Tertiary Alcohol | Two additions of the R group. |

| Organolithium Reagent (RLi) (≥ 2 equiv.) | Tertiary Alcohol | Two additions of the R group. |

| Organocuprate (R₂CuLi) | Ketone | Single addition of the R group. |

| Organocadmium Reagent (R₂Cd) | Ketone | Single addition of the R group. |

Strategic Applications of 2,5 Dimethylfuran 3 Carbonyl Chloride As a Synthetic Building Block

Construction of Complex Heterocyclic Systems Incorporating Furan (B31954) Scaffolds

The inherent reactivity of the acyl chloride group, combined with the electronic properties of the 2,5-dimethylfuran (B142691) ring, makes this compound an exceptional precursor for building more complex heterocyclic architectures. The furan moiety can be either a permanent feature of the final structure or a latent synthon that can be transformed into other functionalities.

Synthesis of Pyridone and Pyrrole (B145914) Derivatives from Furan-3-Carbonyl Structures

The synthesis of pyrrole and pyridone derivatives is a cornerstone of medicinal and materials chemistry. 2,5-Dimethylfuran-3-carbonyl chloride provides a direct route to furan-3-carboxamides through reaction with various primary and secondary amines. nih.gov These amides are valuable intermediates themselves or can be subjected to further cyclization strategies.

For pyrrole synthesis, a common strategy is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgmdpi.com While not a direct precursor, the this compound can be used to construct the necessary 1,4-dicarbonyl skeleton. For instance, acylation of an enolate or enamine followed by subsequent chemical manipulations can introduce the required functionality. Furthermore, research has shown that the parent 2,5-dimethylfuran can be converted into 2,5-hexanedione, a 1,4-dicarbonyl, which readily cyclizes to form pyrrole derivatives. mdpi.comorgsyn.orgresearchgate.net The carbonyl chloride derivative offers a reactive handle to build more substituted and complex analogues.

Pyridone synthesis can also be approached using this building block. Acylation of active methylene (B1212753) compounds, such as β-ketoesters or malonates, with this compound yields a β-dicarbonyl intermediate. This intermediate can then undergo cyclocondensation with reagents containing a nitrogen atom, such as ammonia (B1221849) or enamines, to construct the pyridone ring system. researchgate.netresearchgate.net

Intramolecular Cyclization Strategies for Polycyclic Furan Derivatives

The creation of fused, polycyclic systems is critical for accessing complex molecular architectures found in natural products and advanced materials. This compound is well-suited for intramolecular cyclization reactions. One prominent strategy is the intramolecular Friedel-Crafts acylation. rsc.org If the acyl chloride is tethered to a suitable aromatic or heteroaromatic ring via a flexible linker, Lewis acid catalysis can promote the cyclization of the aromatic ring onto the furan core, or vice-versa, to generate a new fused ring. pharmaguideline.comgoogle.com

Another powerful strategy leverages the diene character of the furan ring in Diels-Alder reactions. nih.gov A molecule can be designed where this compound is part of a substrate containing a dienophile. An intramolecular [4+2] cycloaddition would then form a complex, bridged polycyclic system. researchgate.net These oxa-bridged products can then be further transformed, showcasing the furan ring's role as a versatile synthetic intermediate.

Total Synthesis Initiatives Utilizing this compound as a Key Intermediate

The pursuit of total synthesis of complex natural products drives the development of new synthetic methods and strategies. The high reactivity of acyl chlorides makes them valuable for forming key bonds under mild conditions, a crucial requirement in the late stages of a complex synthesis.

Natural Product Synthesis Programs Incorporating Furan-Acyl Chloride Derivatives

Many biologically active natural products contain furan or benzofuran (B130515) rings as core structural motifs. rsc.org this compound serves as an ideal building block for introducing the 2,5-dimethylfuran-3-oyl moiety into a larger molecular framework. This is particularly useful for constructing ester or amide linkages within the target molecule. Its activated nature allows for efficient coupling with sensitive and sterically hindered alcohols or amines, which are common in complex natural product synthesis. acs.org

| Target Moiety | Synthetic Precursor | Reaction with this compound | Resulting Structure |

|---|---|---|---|

| Furan-containing Macrolide | Complex Polyol Chain (R-OH) | Esterification | Forms a key ester linkage in the macrolactone ring. |

| Furan-Amide Alkaloid | Chiral Amine Fragment (R-NH₂) | Amidation | Couples the furan core to the alkaloid's nitrogenous backbone. |

| Polyketide with Furan Sidechain | Enolate of a Polyketide Intermediate | C-Acylation | Attaches the furan group as a sidechain via a C-C bond. |

Pharmaceutical Lead Compound Generation via Strategic Functionalization

In medicinal chemistry, the rapid generation of compound libraries around a privileged scaffold is a key strategy for lead discovery. This compound is an excellent starting material for this purpose. The furan ring is a known bioisostere for phenyl and other aromatic rings, while the acyl chloride allows for facile derivatization.

By reacting this single building block with a diverse array of nucleophiles (amines, alcohols, thiols, etc.), a large library of furan-3-carboxamides, esters, and thioesters can be synthesized. nih.gov These derivatives can then be screened for various biological activities. For example, furan-3-carboxamides have been investigated for their antimicrobial properties. nih.gov This parallel synthesis approach allows for the systematic exploration of the structure-activity relationship (SAR) around the 2,5-dimethylfuran core.

| Nucleophile (R-XH) | Product Class | Potential Therapeutic Area |

|---|---|---|

| Aniline Derivatives | Amides | Anticancer, Antimicrobial |

| Piperazine Derivatives | Amides | CNS Agents, Antipsychotics |

| Chiral Alcohols | Esters | Enzyme Inhibitors |

| Amino Acid Esters | Amides | Protease Inhibitors, Peptidomimetics |

| Mercapto-heterocycles | Thioesters | Antifungal, Antibacterial |

Polymer Chemistry and Materials Science Applications

Bio-based polymers are of immense interest as sustainable alternatives to petroleum-derived materials. Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), are recognized as key renewable building blocks for high-performance polyesters and polyamides. ncsu.eduresearchgate.netrsc.org

This compound, as a monofunctional acyl chloride, can be utilized in several ways. It can act as a chain-capping or functionalizing agent, controlling molecular weight and introducing the dimethylfuran moiety at the polymer chain end. This can be used to tune the final properties of materials like solubility, thermal stability, and hydrophobicity.

More significantly, it serves as a model compound for the reactivity of furan-based acyl chlorides in polymerization reactions. For instance, difunctional analogues, such as furan dicarbonyl chlorides, are highly effective monomers for step-growth polymerization. Interfacial polymerization of a furan-based diacyl chloride with a diamine yields a furan-based polyamide (a bio-based aramid analogue), while reaction with a diol produces a polyester. acs.orgresearchgate.netacs.org The presence of the methyl groups, as in the title compound, would be expected to increase the solubility and lower the melting point of the resulting polymer compared to its unsubstituted furan counterpart, making it more processable.

| Polymer Class | Reactant | Role of Furan Acyl Chloride | Potential Polymer Property |

|---|---|---|---|

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Monomer (as a di-acid chloride) | High thermal stability, enhanced solubility |

| Polyester | Diol (e.g., Ethylene Glycol) | Monomer (as a di-acid chloride) | Improved gas barrier properties, bio-based |

| Functional Polymer | Hydroxy-terminated Polymer | Chain-end functionalization | Modified surface properties, UV stability |

Monomer Design for Furan-Based Polymer Architectures

The development of polymers from renewable resources is a cornerstone of green chemistry, aiming to reduce reliance on fossil fuels and create materials with novel properties. This compound serves as a valuable monomer in the synthesis of furan-based polymers, particularly polyesters and polyamides. The rigid furan ring, when incorporated into a polymer backbone, can impart enhanced thermal stability and specific mechanical properties.

The high reactivity of the acyl chloride group facilitates polycondensation reactions with a variety of comonomers, such as diols and diamines. This reaction forms ester or amide linkages, respectively, to build the polymer chain. The choice of the comonomer allows for the precise tuning of the resulting polymer's characteristics. For instance, reaction with flexible aliphatic diols can lead to semi-crystalline polymers with potential applications in fibers and films, while condensation with rigid aromatic diamines can produce high-performance polyamides with high glass transition temperatures and thermal stability.

While much of the research on furan-based polymers has focused on derivatives of 2,5-furandicarboxylic acid (FDCA), the principles of polycondensation are directly applicable to this compound. The resulting polymers would feature a regularly substituted furan ring, which can influence solubility and intermolecular interactions.

Table 1: Potential Furan-Based Polymers from this compound

| Comonomer | Polymer Type | Potential Properties |

| Ethylene Glycol | Polyester | Increased thermal stability compared to fully aliphatic polyesters. |

| 1,4-Butanediol | Polyester | Tunable flexibility and melting point. |

| p-Phenylenediamine | Polyamide | High rigidity, thermal resistance, and potential for high-strength fibers. |

This table is illustrative and based on established principles of polymer chemistry, as direct synthesis examples for this specific monomer are not extensively documented in public literature.

Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Linker Synthesis

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with exceptionally high surface areas and well-defined pore structures. These characteristics make them highly suitable for applications in gas storage and separation, catalysis, and sensing. The rational design of these frameworks relies on the use of specific organic molecules, known as linkers, which connect to form the extended porous network.

This compound is a promising precursor for the synthesis of such organic linkers. The acyl chloride group can be readily transformed into other functional groups, such as amides or esters, through reactions with amines or alcohols. This allows for the creation of multitopic linkers with the necessary geometry to form desired framework topologies. For example, reaction with a planar triamine could yield a trigonal linker suitable for the construction of a 2D hexagonal COF.

Table 2: Hypothetical Linker Structures from this compound for COF and MOF Synthesis

| Linker Precursor Reactant | Resulting Linker Functionality | Potential Framework Application |

| 1,3,5-Tris(4-aminophenyl)benzene | Tris-amide | Building block for 2D or 3D Covalent Organic Frameworks. |

| 4,4'-Bipyridine-2,2'-dicarboxylic acid | Di-ester (after conversion of acyl chloride) | Linker for Metal-Organic Frameworks with potential for catalysis. |

| Ethylenediamine | Bis-amide | Flexible linker for dynamic or responsive framework materials. |

This table presents potential synthetic pathways to linkers for COFs and MOFs, illustrating the versatility of the starting material.

Advanced Analytical and Spectroscopic Research Methodologies for 2,5 Dimethylfuran 3 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2,5-Dimethylfuran-3-carbonyl chloride in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Multi-dimensional NMR techniques are fundamental for assigning the specific proton and carbon signals of this compound and confirming its substitution pattern. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak indicating a long-range (⁴J) coupling between the lone furan (B31954) ring proton (H4) and the protons of the methyl group at the C5 position, which is a characteristic feature in furan systems. cdnsciencepub.com

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹J C-H coupling). epfl.chgithub.io For the target molecule, the HSQC spectrum would show a clear correlation between the furan proton signal (H4) and its corresponding carbon (C4), as well as correlations between the protons of the two methyl groups and their respective carbon atoms (C-CH₃). This technique is invaluable for unambiguously assigning carbon resonances. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J C-H and ³J C-H). youtube.comepfl.ch This is particularly powerful for identifying quaternary carbons (those with no attached protons) and piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

The protons of the C2-methyl group correlating to the C2, C3, and C-CH₃ carbons.

The protons of the C5-methyl group correlating to the C5, C4, and C-CH₃ carbons.

The furan proton (H4) correlating to C3, C5, and the carbonyl carbon (C=O).

The carbonyl carbon showing correlations to the H4 proton, establishing the position of the acyl chloride group.

The combined data from these experiments allow for the complete and confident assignment of all proton and carbon signals, as outlined in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for this compound.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| C=O | - | ~160-165 | H4 |

| C2 | - | ~155-160 | 2-CH₃ |

| C3 | - | ~118-122 | H4, 2-CH₃ |

| C4 | ~6.2-6.4 | ~108-112 | 5-CH₃ |

| C5 | - | ~150-155 | H4, 5-CH₃ |

| 2-CH₃ | ~2.5-2.7 | ~14-16 | C2, C3 |

| 5-CH₃ | ~2.2-2.4 | ~12-14 | C4, C5 |

Solid-State NMR for Polymorph and Crystal Structure Analysis of Derivatives

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers detailed structural information on materials in the solid phase. researchgate.netresearchgate.net This technique is particularly valuable for studying crystalline derivatives of this compound, such as amides or esters, which may exhibit polymorphism—the ability to exist in multiple crystal forms. nih.gov

Different polymorphs of a compound can have distinct physical properties. ssNMR, particularly using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can readily distinguish between polymorphs. researchgate.net The CP/MAS spectrum provides high-resolution signals for each unique carbon atom in the crystal's asymmetric unit. acs.org Subtle differences in molecular conformation, intermolecular interactions (like hydrogen bonding), and crystal packing in different polymorphs lead to measurable changes in the isotropic chemical shifts and spin-lattice relaxation times (T₁). nih.govunito.it

For example, if an amide derivative of this compound existed in two polymorphic forms, the ¹³C CP/MAS spectra would likely show different chemical shifts for the carbonyl carbon and the furan ring carbons due to variations in their solid-state environments. dur.ac.uk By comparing experimental ssNMR data with chemical shifts calculated for computationally generated crystal structures (a technique known as NMR crystallography), it is possible to solve or validate the crystal structures of these materials. rsc.orgnih.gov

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a compound's elemental formula. researchgate.net For this compound, with the molecular formula C₇H₇ClO₂, HRMS can confirm this composition by distinguishing its exact mass from other potential formulas that might have the same nominal mass. sigmaaldrich.com This high level of accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns.

Table 2: Exact Mass Measurement of this compound by HRMS.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇ClO₂ |

| Calculated Monoisotopic Mass | 158.0135 Da |

| Hypothetical Observed Mass | 158.0133 Da |

| Mass Error | -1.3 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing their fragmentation and analyzing the resulting product ions. mdpi.comnih.gov In an MS/MS experiment, the molecular ion of this compound (m/z 158) is selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net

The fragmentation of acyl chlorides and furan derivatives often follows predictable pathways. mdpi.comwvu.edukobv.de For this compound, the primary fragmentation events are expected to be:

Loss of a chlorine radical (•Cl): This results in the formation of a highly stable acylium ion, which is often the base peak in the spectrum.

Decarbonylation: The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion is a common pathway for such ions.

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups from the furan ring can also occur.

Ring fragmentation: The furan ring itself can undergo cleavage, leading to smaller fragment ions.

These fragmentation pathways provide robust confirmation of the molecular structure.

Table 3: Proposed Key Fragmentation Ions of this compound in MS/MS.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 158 | 123 | •Cl (35 Da) | [2,5-dimethylfuran-3-yl]carbonylium |

| 123 | 95 | CO (28 Da) | [2,5-dimethylfuranyl] cation |

| 158 | 143 | •CH₃ (15 Da) | [5-methyl-3-carbonyl chloride-furanyl]methyl cation |

| 95 | 80 | •CH₃ (15 Da) | [5-methylfuranyl] cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. globalresearchonline.net These techniques are complementary and essential for characterizing this compound.

The IR and Raman spectra are dominated by vibrations associated with the acyl chloride and the substituted furan ring. Key vibrational modes include:

C=O Stretch: The carbonyl stretching vibration of the acyl chloride group is expected to produce a very strong and sharp band in the IR spectrum, typically at a high frequency around 1780-1810 cm⁻¹. ucalgary.ca This is a highly characteristic band for acyl chlorides.

Furan Ring Vibrations: The C=C and C-O stretching vibrations of the furan ring appear in the 1600-1400 cm⁻¹ region. libretexts.org

C-H Vibrations: Aromatic C-H stretching from the furan ring proton appears above 3000 cm⁻¹, while the symmetric and asymmetric stretching vibrations of the methyl groups are found in the 2850-3000 cm⁻¹ range. libretexts.org

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum.

Vibrational spectroscopy can also be used for conformational analysis. nih.govresearchgate.netarxiv.org For this compound, rotation around the single bond connecting the furan ring and the carbonyl group can lead to different conformers (e.g., planar or non-planar arrangements). These different conformations can result in slight shifts in vibrational frequencies, particularly for the C=O stretching mode. By comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT), it is possible to determine the most stable conformation of the molecule. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3150 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium | Strong |

| C=O Stretch (Acyl Chloride) | 1780-1810 | Very Strong | Medium |

| Furan Ring C=C Stretch | 1550-1610 | Strong | Strong |

| Furan Ring C-O Stretch | 1000-1250 | Strong | Medium |

| C-Cl Stretch | 650-850 | Strong | Medium |

Fourier-Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for monitoring the progress of chemical reactions involving this compound. This technique allows for the real-time, in-situ tracking of the consumption of reactants and the formation of products by identifying the characteristic vibrational frequencies of their functional groups.

The synthesis of derivatives of this compound, such as amides or esters, can be effectively monitored using FTIR spectroscopy. The most prominent vibrational band for this compound is the carbonyl (C=O) stretching frequency of the acyl chloride group, which typically appears at a high wavenumber, generally in the range of 1770-1815 cm⁻¹. This high frequency is due to the strong electron-withdrawing effect of the chlorine atom.

During a reaction, such as the formation of an ester like methyl 2,5-dimethylfuran-3-carboxylate, the disappearance of the characteristic C=O stretching band of the acyl chloride and the concurrent appearance of the C=O stretching band of the newly formed ester (typically around 1720-1740 cm⁻¹) can be observed. Similarly, in the synthesis of an amide, a new carbonyl band for the amide would appear at a lower frequency (around 1650-1680 cm⁻¹), along with N-H stretching bands if it is a primary or secondary amide.

Below is a representative table of characteristic FTIR vibrational frequencies for a derivative of this compound, methyl 2,5-dimethylfuran-3-carboxylate.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (furan ring) | Stretching | ~3100 |

| C-H (methyl) | Stretching | ~2950 |

| C=O (ester) | Stretching | ~1725 |

| C=C (furan ring) | Stretching | ~1600, ~1500 |

| C-O (ester) | Stretching | ~1250, ~1100 |

| C-O-C (furan ring) | Stretching | ~1050 |

This interactive data table allows for sorting by functional group, vibrational mode, or wavenumber.

Raman Spectroscopy for In Situ Reaction Analysis and Solid-State Characterization

Raman spectroscopy serves as a complementary technique to FTIR for in-situ reaction analysis and is particularly powerful for the characterization of solid-state materials. A key advantage of Raman spectroscopy is its low interference from water, making it well-suited for monitoring reactions in aqueous media.

For this compound and its derivatives, Raman spectroscopy can provide detailed information about the molecular structure and its changes during a reaction. The C=O stretching vibration, which is strong in the IR spectrum, is also typically observable in the Raman spectrum. Additionally, the symmetric vibrations of the furan ring and the C-Cl stretching of the acyl chloride are often more intense in the Raman spectrum than in the IR spectrum.

In the solid state, Raman spectroscopy can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a derivative of this compound would exhibit distinct Raman spectra due to differences in their crystal lattice and molecular conformations.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the Raman spectra of these molecules, aiding in the assignment of observed vibrational bands. For the related compound 2,5-dimethylfuran (B142691), theoretical calculations have predicted the following key Raman active modes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H symmetric stretching | 3247, 3115 |

| CH₃ asymmetric stretching | 3073 |

| C=C stretching | ~1580 |

| C-C stretching | ~1400, ~1050 |

| Ring deformation | ~620 |

This interactive data table can be sorted by vibrational mode or predicted wavenumber.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction Methodologies for Stereochemical Assignment

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute stereochemistry of chiral molecules. researchgate.net If a derivative of this compound is chiral and can be crystallized as a single crystal, SCXRD can be used to establish its three-dimensional structure with high precision.

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute configuration of the stereocenters.

Below is an illustrative table of crystallographic data that could be obtained for a hypothetical crystalline derivative of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

| R-factor | 0.045 |

This interactive data table can be sorted by parameter or value.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline (powdered) materials. researchgate.net It is particularly useful for identifying the crystalline phases present in a bulk sample, determining the degree of crystallinity, and assessing sample purity. researchgate.net

In the context of derivatives of this compound, PXRD can be used to:

Identify different polymorphs: Each crystalline form of a compound will produce a unique PXRD pattern.

Monitor phase transitions: Changes in the crystal structure due to temperature or pressure can be followed by collecting PXRD patterns under different conditions.

Assess bulk purity: The presence of crystalline impurities will be evident as additional peaks in the PXRD pattern.

Determine unit cell parameters: The positions of the diffraction peaks can be used to determine the dimensions of the unit cell of the crystal lattice. researchgate.net

A typical PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a particular crystalline phase.

Below is an example of a data table that could be generated from a PXRD pattern of a crystalline derivative of this compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 23.8 | 3.74 | 60 |

| 28.5 | 3.13 | 30 |

This interactive data table allows for sorting by 2θ angle, d-spacing, or relative intensity.

Computational and Theoretical Chemistry Approaches in Investigating 2,5 Dimethylfuran 3 Carbonyl Chloride Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in forecasting the chemical behavior of molecules. By providing solutions to the Schrödinger equation, these methods can delineate the electronic structure and energy of a molecule, which are the fundamental determinants of its reactivity.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational expense, making it particularly suitable for studying the reaction pathways of organic molecules. For 2,5-Dimethylfuran-3-carbonyl chloride, DFT can be employed to model various reactions, such as nucleophilic acyl substitution, which is characteristic of acyl chlorides. savemyexams.com

Through DFT calculations, researchers can map the potential energy surface of a reaction, identifying the geometries and energies of reactants, intermediates, transition states, and products. The energy differences between these points on the reaction coordinate provide critical thermodynamic and kinetic information. For example, the activation energy, determined by the energy of the transition state relative to the reactants, is a key factor in determining the reaction rate.

A hypothetical DFT study on the aminolysis of this compound with ammonia (B1221849) would involve calculating the energetic profile for the formation of 2,5-Dimethylfuran-3-carboxamide. This would include the initial reactants, the tetrahedral intermediate formed by the nucleophilic attack of ammonia on the carbonyl carbon, the transition states for its formation and breakdown, and the final products.

Table 1: Illustrative DFT Calculated Relative Energies for the Aminolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Acyl Chloride + NH₃) | 0.0 |

| Transition State 1 | +12.8 |

| Tetrahedral Intermediate | -8.2 |

| Transition State 2 | +9.5 |

| Products (Amide + HCl) | -25.3 |

Note: The values presented are hypothetical and serve to illustrate the insights gained from DFT calculations. Actual values would depend on the chosen functional and basis set.

Ab initio calculations are derived from first principles of quantum mechanics, without reliance on empirical data. While methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are more computationally intensive than DFT, they can yield highly accurate energetic and electronic structure information. datapdf.com

Molecular Orbital (MO) analysis provides a deeper understanding of a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the energy and localization of the LUMO on the carbonyl carbon are indicative of its susceptibility to nucleophilic attack. A lower LUMO energy generally corresponds to greater electrophilicity. DFT calculations have been used to determine that furan (B31954) derivatives can have small band gap energies, indicating good reactivity. researchgate.net

Furthermore, ab initio methods can generate electron density maps and electrostatic potential surfaces. These visualizations highlight the electron-deficient regions of the molecule, such as the carbonyl carbon, which are the primary targets for nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics is ideal for studying the electronic aspects of a reaction, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. researchgate.netdpi-proceedings.com This includes conformational flexibility and the significant influence of the solvent on reaction outcomes. psu.eduresearchgate.net

The choice of solvent can dramatically affect reaction rates and mechanisms. MD simulations can account for solvent effects through two main approaches: explicit and implicit models.

Explicit solvent models treat each solvent molecule individually, allowing for a detailed examination of specific interactions like hydrogen bonding between the solvent and this compound. This level of detail, however, comes at a high computational cost.

Implicit solvent models, or continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is effective in capturing the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged intermediates and transition states, thereby altering the reaction's energetic landscape.

The presence of rotatable bonds in this compound allows for the existence of multiple conformations. Molecular dynamics simulations can explore the conformational space to identify the most stable conformers and the energy barriers for interconversion. nih.gov The predominant conformation can influence reactivity by affecting the steric accessibility of the carbonyl carbon to incoming nucleophiles. MD simulations are also valuable for studying the conformational dynamics of reaction intermediates and adducts, providing a more comprehensive understanding of the entire reaction process.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives

QSAR and QSPR are computational techniques that establish mathematical relationships between the chemical structure of a series of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). meilerlab.orgtandfonline.com These models are valuable for predicting the properties of new, unsynthesized molecules.

For a series of derivatives of this compound, QSAR and QSPR models can be developed by calculating a range of molecular descriptors. digitaloceanspaces.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological. Statistical methods, such as multiple linear regression or machine learning, are then used to correlate these descriptors with an observed property, such as reaction rate or biological activity. tandfonline.comresearchgate.net

Table 2: Hypothetical Molecular Descriptors for a QSPR Model of Furan-3-carbonyl Chloride Derivatives

| Derivative | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Predicted Property (Arbitrary Units) |

| This compound | 5.8 | 3.5 | 150.2 | 4.2 |

| Furan-3-carbonyl chloride | 6.1 | 3.1 | 125.8 | 3.8 |

| 2,5-Dichlorofuran-3-carbonyl chloride | 5.5 | 2.8 | 148.5 | 4.9 |

Note: This table contains illustrative data to demonstrate the principles of QSPR modeling. The predicted property would be based on a derived QSPR equation.

Such models are instrumental in the rational design of new molecules with tailored properties, significantly accelerating the research and development process by prioritizing synthetic efforts.

Chemoinformatic Tools for Virtual Screening and Lead Optimization

Chemoinformatics encompasses the use of computational methods to analyze and manage chemical information. mdpi.com In the context of drug discovery and materials science, chemoinformatic tools are pivotal for virtual screening and lead optimization.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity or property. mdpi.comnih.gov This approach significantly reduces the time and cost associated with experimental screening.

For a target of interest, a virtual screening campaign involving derivatives of this compound could be performed. The process typically involves:

Library Preparation: A database of virtual compounds, which could be derivatives of this compound with various substituents, is created.

Target Selection and Preparation: If a biological target (e.g., an enzyme) is known, its three-dimensional structure is obtained.

Docking and Scoring: Molecular docking simulations are performed to predict the binding mode and affinity of each compound in the library to the target's active site. Scoring functions are then used to rank the compounds based on their predicted binding affinity.

A study on furan carboxylate derivatives successfully used a dual docking protocol for the virtual screening of ATP-citrate lyase inhibitors, demonstrating the effectiveness of this approach for furan-containing scaffolds. nih.gov

Lead Optimization:

Once a "hit" compound is identified through screening, the next step is lead optimization, where its properties are fine-tuned to improve efficacy and reduce potential side effects. Chemoinformatic tools play a crucial role in this phase by predicting how structural modifications will affect a compound's properties.

For a lead compound derived from this compound, computational tools can be used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov By systematically modifying the structure of the lead compound in silico and recalculating these properties, researchers can prioritize the synthesis of derivatives with the most promising profiles.